molecular formula C15H14N6OS B10986897 N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide

Cat. No.: B10986897
M. Wt: 326.4 g/mol
InChI Key: TUDBEAKRHINMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide is a synthetic small molecule designed for research applications. This compound features a molecular architecture that integrates pyridine, thiazole, and pyrimidine amino motifs, a structural pattern commonly associated with bioactive molecules in medicinal chemistry. Compounds with similar structural frameworks have been investigated as potent and selective inhibitors of protein kinases, which are critical targets in oncological research . Specifically, analogous N-(pyridinyl)-4-(thiazolyl)pyrimidin-2-amines have been identified as highly potent and selective inhibitors of CDK4/6 (cyclin-dependent kinases 4 and 6), demonstrating significant anti-proliferative effects in a diverse panel of human cancer cell lines . The mechanism of action for such compounds typically involves targeted modulation of key signaling pathways that regulate the cell cycle and cellular proliferation. By inhibiting specific kinases, these compounds can induce cell cycle arrest and have shown remarkable growth inhibition in various cancer models, including leukemia and cancers of the breast, colon, ovary, pancreas, and prostate . Furthermore, related compounds are also being explored for their potential to modulate the activity of Myc, a proto-oncogene that is often deregulated in many cancer types . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers handling this compound should adhere to safe laboratory practices.

Properties

Molecular Formula

C15H14N6OS

Molecular Weight

326.4 g/mol

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C15H14N6OS/c22-13(4-8-19-14-17-6-2-7-18-14)21-15-20-12(10-23-15)11-3-1-5-16-9-11/h1-3,5-7,9-10H,4,8H2,(H,17,18,19)(H,20,21,22)

InChI Key

TUDBEAKRHINMGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is widely employed to construct the thiazole ring. Starting from 3-acetylpyridine, bromination with phenyltrimethylammonium tribromide generates α-bromoketone 5 (Chart 1,). Subsequent reaction with thiourea in ethanol under reflux yields 2-aminothiazole 6 via cyclization. Acetylation of 6 with acetic anhydride produces intermediate 7 , which undergoes functionalization at the 5-position using (2R)-2-methylpyrrolidine under microwave irradiation (170°C, 30 min) to afford 8 .

Key Reaction Conditions

  • Bromination: 0°C to room temperature, 2 h

  • Cyclization: Ethanol, reflux, 6 h

  • Microwave-assisted functionalization: 170°C, 30 min

Alternative Route via Palladium-Catalyzed Coupling

Patent literature describes palladium-mediated cross-coupling to introduce the pyridinyl group. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) catalyze the coupling of 4-bromothiazol-2-amine with pyridin-3-ylboronic acid in 1,4-dioxane at 100°C for 17 h. This method offers regioselectivity and avoids harsh bromination conditions.

Yield Comparison

MethodYieldConditionsSource
Hantzsch Synthesis75%Microwave irradiation, 170°C
Palladium Coupling90%Pd₂dba₃, Xantphos, 100°C, 17 h

Alternative Route: Sequential Assembly of Pyrimidine and Thiazole Moieties

Pyrimidine Ring Construction

Guanidine carbonate reacts with 3-dimethylamino-1-(pyridin-3-yl)propen-1-one in 2-butanol under reflux to form 4-(pyridin-3-yl)pyrimidin-2-amine. This method achieves 90% yield with sodium hydroxide as a base.

Coupling with Thiazole-Propanamide

The pyrimidin-2-amine is coupled to N-(4-(pyridin-3-yl)thiazol-2-yl)-3-bromopropanamide using cesium carbonate in acetonitrile at 60°C. Palladium acetate and Xantphos enhance reactivity, achieving 85% yield.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Hantzsch Synthesis : Suitable for gram-scale production but requires microwave equipment.

  • Palladium-Catalyzed Routes : Higher yields but cost-prohibitive for large-scale synthesis due to catalyst use.

Stereochemical Considerations

The propanamide linker’s conformation influences biological activity. Molecular modeling suggests the trans configuration minimizes steric hindrance between thiazole and pyrimidine rings.

Purification Strategies

  • Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) effectively separates intermediates.

  • Recrystallization : Methanol/water mixtures purify the final compound with >95% purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrimidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated derivatives, substituted pyridines or pyrimidines

Scientific Research Applications

Scientific Research Applications

  • Cancer Treatment :
    • The compound has demonstrated efficacy in inhibiting c-KIT mutations, which are prevalent in GISTs. By targeting these mutations, it may help manage and treat such tumors effectively .
  • Kinase Inhibition :
    • Studies have shown that thiazole derivatives, including this compound, can inhibit phosphoinositide 3-kinases (PI3K), which play a vital role in cell signaling pathways that regulate cell growth and survival. In particular, the thiazole moiety enhances the inhibitory activity against PI3K-C2α, with reported IC50 values indicating significant potency .
  • Catalyst Development :
    • Recent research has explored the synthesis of metal complexes using thiazole derivatives as ligands. These complexes have shown promise as catalysts in various chemical reactions, highlighting the versatility of thiazole-containing compounds beyond medicinal applications .

Case Study 1: Inhibition of c-KIT Kinase

A study investigated the effects of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide on GIST cells with c-KIT mutations. The results indicated a significant reduction in cell viability and proliferation, suggesting that this compound could serve as a targeted therapy for patients with resistant forms of GIST .

Case Study 2: PI3K Inhibition

Research focused on the selectivity of this compound for PI3K isoforms revealed that modifications to the thiazole ring structure could enhance inhibitory effects. The study reported improved binding affinity and selectivity for PI3K-C2α compared to other isoforms, indicating its potential use in developing selective anticancer therapies .

Mechanism of Action

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-3-(pyrimidin-2-ylamino)propanamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, disrupting normal biological functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of thiazole- and pyrimidine-containing propanamides , which are often explored for their biological and physicochemical properties. Below is a systematic comparison with structurally related compounds:

Thiazole Derivatives with Pyridinyl Substituents

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the 4-(pyridin-3-yl)thiazol-2-yl backbone. Key differences lie in their substituents:

  • 4h features a dimethylaminomethyl group and isonicotinamide, which may improve solubility and antimicrobial activity .

Table 1: Structural and Analytical Comparison

Compound Substituents Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
Target compound Pyrimidin-2-ylamino-propanamide Not reported Not available
4d 3,4-Dichlorobenzamide + morpholinomethyl 215–217 8.62 (s, 1H, pyridine), 2.45 (m, 4H, morpholine)
4h Isonicotinamide + dimethylaminomethyl 198–200 8.75 (d, 2H, pyridine), 2.25 (s, 6H, N(CH₃)₂)
Propanamide-Linked Heterocycles

Compounds like 2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide (9) and 2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-5-(3-nitroguanidino)pentanamide (16) highlight the role of the propanamide linker in modulating bioactivity:

  • Compound 16: A nitroguanidino-pentanamide chain suggests enhanced DNA intercalation or kinase inhibition .
Pyrimidine-Based Analogues

Pyrimidine derivatives like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) and (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3) demonstrate the versatility of pyrimidine in drug design:

  • Compound 2: The imino group facilitates intercalation with DNA .
  • Compound 3 : Hydrazine side chain enables chelation with metal ions, relevant for anticancer agents .
  • Target compound: The pyrimidinylamino group could serve as a chelator or stabilize protein-ligand interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.